4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium
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Overview
Description
7-nitro-9??-oxa-17-selenatetracyclo[8.7.0.0(3),?.0(1)(1),(1)?]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-9-ylium: is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-9??-oxa-17-selenatetracyclo[8.7.0.0(3),?.0(1)(1),(1)?]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-9-ylium involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of selenium-containing reagents. The nitro group is introduced via nitration reactions under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include selenoxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying selenium biochemistry.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-nitro-9??-oxa-17-selenatetracyclo[8.7.0.0(3),?.0(1)(1),(1)?]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-9-ylium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the selenium atom can form covalent bonds with biological molecules, affecting their function. The tetracyclic structure provides a rigid framework that can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 8,10,17-triazatetracyclo[8.7.0.0(2),7.0(11),16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0(3),8.0(11),16]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
Uniqueness
The presence of the selenium atom in 7-nitro-9??-oxa-17-selenatetracyclo[8.7.0.0(3),?.0(1)(1),(1)?]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-9-ylium distinguishes it from other similar compounds. Selenium imparts unique redox properties and biological activity, making this compound particularly valuable for research and industrial applications.
Properties
Molecular Formula |
C15H8NO3Se+ |
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Molecular Weight |
329.20 g/mol |
IUPAC Name |
4-nitro-[1]benzoselenolo[3,2-b]chromen-5-ium |
InChI |
InChI=1S/C15H8NO3Se/c17-16(18)11-6-3-4-9-8-13-15(19-14(9)11)10-5-1-2-7-12(10)20-13/h1-8H/q+1 |
InChI Key |
ODXHBXMJKBTWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C([Se]2)C=C4C=CC=C(C4=[O+]3)[N+](=O)[O-] |
Origin of Product |
United States |
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